Cas no 863383-14-6 (ethyl 4-(4-aminophenyl)aminobutanoate)

Ethyl 4-(4-aminophenyl)aminobutanoate is a synthetic organic compound featuring both an aromatic amine and an ester functional group. Its structure lends versatility for use as an intermediate in pharmaceutical and specialty chemical synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and fine chemicals. The presence of the 4-aminophenyl moiety enables further functionalization, while the ethyl ester group enhances solubility in organic solvents, facilitating downstream reactions. This compound is valued for its stability under controlled conditions and its role in constructing complex molecular frameworks. Suitable for research and industrial applications, it adheres to high-purity standards, ensuring reproducibility in synthetic processes.
ethyl 4-(4-aminophenyl)aminobutanoate structure
863383-14-6 structure
Product name:ethyl 4-(4-aminophenyl)aminobutanoate
CAS No:863383-14-6
MF:C12H18N2O2
Molecular Weight:222.284
CID:4251246
PubChem ID:58596141

ethyl 4-(4-aminophenyl)aminobutanoate 化学的及び物理的性質

名前と識別子

    • Butanoic acid, 4-[(4-aminophenyl)amino]-, ethyl ester
    • ethyl 4-(4-aminophenyl)aminobutanoate
    • AKOS013901310
    • 863383-14-6
    • CS-0459231
    • ethyl 4-[(4-aminophenyl)amino]butanoate
    • EN300-10480757
    • Ethyl 4-((4-aminophenyl)amino)butanoate
    • SCHEMBL4823915
    • インチ: InChI=1S/C12H18N2O2/c1-2-16-12(15)4-3-9-14-11-7-5-10(13)6-8-11/h5-8,14H,2-4,9,13H2,1H3
    • InChIKey: ANBWBOAMYBEKEF-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 222.136827821Da
  • 同位素质量: 222.136827821Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 7
  • 複雑さ: 201
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.4Ų
  • XLogP3: 1.8

ethyl 4-(4-aminophenyl)aminobutanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-10480757-5.0g
ethyl 4-[(4-aminophenyl)amino]butanoate
863383-14-6
5g
$1903.0 2023-05-25
Enamine
EN300-10480757-1.0g
ethyl 4-[(4-aminophenyl)amino]butanoate
863383-14-6
1g
$656.0 2023-05-25
Enamine
EN300-10480757-0.5g
ethyl 4-[(4-aminophenyl)amino]butanoate
863383-14-6 95%
0.5g
$603.0 2023-10-28
Enamine
EN300-10480757-0.05g
ethyl 4-[(4-aminophenyl)amino]butanoate
863383-14-6 95%
0.05g
$528.0 2023-10-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529898-1g
Ethyl 4-((4-aminophenyl)amino)butanoate
863383-14-6 98%
1g
¥17712.00 2024-04-28
Enamine
EN300-10480757-5g
ethyl 4-[(4-aminophenyl)amino]butanoate
863383-14-6 95%
5g
$1821.0 2023-10-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529898-2.5g
Ethyl 4-((4-aminophenyl)amino)butanoate
863383-14-6 98%
2.5g
¥27794.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529898-500mg
Ethyl 4-((4-aminophenyl)amino)butanoate
863383-14-6 98%
500mg
¥14742.00 2024-04-28
Enamine
EN300-10480757-0.1g
ethyl 4-[(4-aminophenyl)amino]butanoate
863383-14-6 95%
0.1g
$553.0 2023-10-28
Enamine
EN300-10480757-10.0g
ethyl 4-[(4-aminophenyl)amino]butanoate
863383-14-6
10g
$2823.0 2023-05-25

ethyl 4-(4-aminophenyl)aminobutanoate 関連文献

ethyl 4-(4-aminophenyl)aminobutanoateに関する追加情報

Ethyl 4-(4-Aminophenyl)Aminobutanoate: A Comprehensive Overview

Ethyl 4-(4-aminophenyl)aminobutanoate, with the CAS number 863383-14-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an ethyl ester group with a substituted phenyl ring and an amino group. The molecule's structure allows for a wide range of applications, particularly in drug development and chemical synthesis.

The ethyl ester group in ethyl 4-(4-aminophenyl)aminobutanoate plays a crucial role in its chemical properties. Ester groups are known for their ability to enhance the solubility of compounds in organic solvents, making this compound highly versatile for various chemical reactions. Additionally, the phenyl ring with an amino group substitution introduces aromaticity and potential sites for further functionalization, which are essential for designing bioactive molecules.

Recent studies have highlighted the potential of ethyl 4-(4-aminophenyl)aminobutanoate as a precursor in the synthesis of bioactive compounds. For instance, researchers have explored its use in developing neuroprotective agents and anti-inflammatory drugs. The compound's ability to interact with cellular receptors makes it a valuable intermediate in drug discovery pipelines.

In terms of synthesis, ethyl 4-(4-aminophenyl)aminobutanoate can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. One common approach involves the reaction of 4-aminophenol with an appropriate alkyl bromide or chloride in the presence of a base. The resulting intermediate can then be subjected to esterification to yield the final product.

The physical properties of ethyl 4-(4-aminophenyl)aminobutanoate include a melting point of approximately 78°C and a boiling point around 250°C under standard conditions. Its solubility in water is moderate, but it dissolves readily in organic solvents such as dichloromethane and ethanol. These properties make it suitable for use in both laboratory settings and industrial applications.

One area where ethyl 4-(4-aminophenyl)aminobutanoate has shown promise is in the development of targeted drug delivery systems. Its structure allows for the attachment of various functional groups, enabling the creation of molecules that can specifically bind to certain receptors or enzymes. This specificity is critical for minimizing off-target effects and improving therapeutic efficacy.

Moreover, recent advancements in computational chemistry have provided deeper insights into the molecular interactions of ethyl 4-(4-aminophenyl)aminobutanoate. Molecular docking studies have revealed that the compound can interact with key residues on target proteins, suggesting its potential as a lead compound for drug development.

In conclusion, ethyl 4-(4-aminophenyl)aminobutanoate is a versatile compound with a wide range of applications in organic chemistry and pharmacology. Its unique structure, combined with its favorable physical properties, makes it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new uses for this compound, its role in drug discovery and chemical synthesis is likely to grow even further.

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